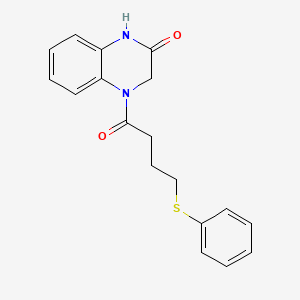

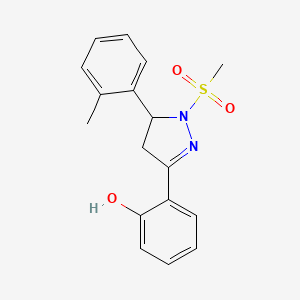

![molecular formula C23H29N3O3S B2629586 (4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034279-89-3](/img/structure/B2629586.png)

(4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a complex organic molecule featuring a tert-butylphenyl group and a piperidinyl methanone moiety linked to a methyl-dioxidobenzo-thiadiazolyl structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenylboronic acid, 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole, and piperidin-1-ylmethanone.

Coupling Reactions: The key steps involve Suzuki coupling reactions to form the biaryl linkage between the tert-butylphenyl and the benzo[c][1,2,5]thiadiazole moieties. This is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as toluene or DMF.

Amidation: The piperidin-1-ylmethanone is then introduced via an amidation reaction, often using coupling reagents like EDCI or HATU in the presence of a base like DIPEA.

Purification: The final product is purified using column chromatography or recrystallization techniques to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes with optimizations for yield, cost, and safety. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability. Additionally, automated synthesis platforms could be used to streamline the process and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the piperidin-1-ylmethanone moiety, potentially converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with various substituents.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

Reduction: Reagents such as NaBH4 or LiAlH4 in solvents like ethanol or THF.

Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3) in the presence of catalysts like FeCl3.

Major Products

Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

Reduction: Alcohol derivatives of the piperidin-1-ylmethanone moiety.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology

Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

Medicine

Anticancer Research: Preliminary studies might explore its efficacy in inhibiting cancer cell proliferation or inducing apoptosis.

Industry

Dyes and Pigments: The compound’s chromophoric properties could be exploited in the development of new dyes and pigments for industrial applications.

Sensors: Its chemical reactivity might be harnessed in the design of sensors for detecting specific analytes.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tert-butylphenyl group may enhance lipophilicity, facilitating membrane permeability, while the piperidin-1-ylmethanone moiety could interact with active sites of enzymes or receptors. The benzo[c][1,2,5]thiadiazole structure might contribute to binding affinity and specificity through π-π interactions or hydrogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

- (4-tert-butylphenyl)(4-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

- (4-tert-butylphenyl)(4-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Uniqueness

The presence of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety distinguishes this compound from its analogs, potentially offering unique electronic properties and reactivity. This structural variation can lead to differences in biological activity, making it a valuable compound for further research and development.

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-23(2,3)18-11-9-17(10-12-18)22(27)25-15-13-19(14-16-25)26-21-8-6-5-7-20(21)24(4)30(26,28)29/h5-12,19H,13-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZFTZVUFAEOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

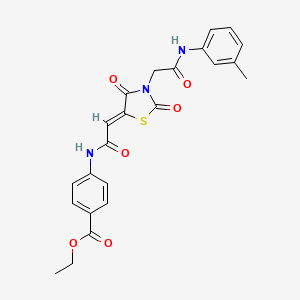

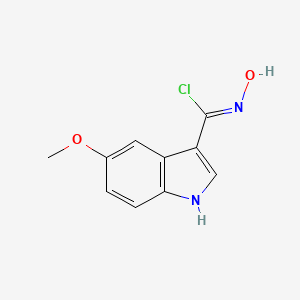

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chloro-6-fluorobenzoate](/img/structure/B2629505.png)

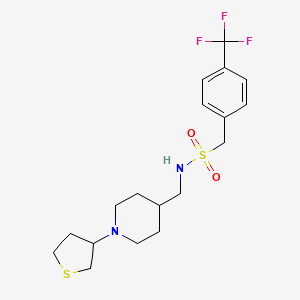

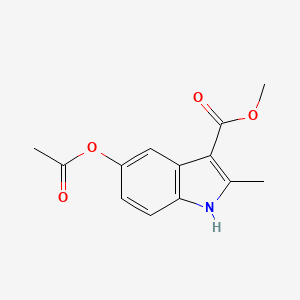

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629506.png)

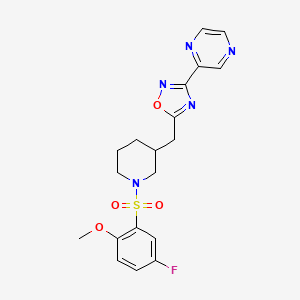

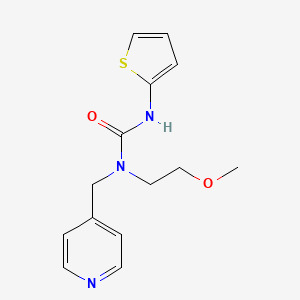

![1,1-Dibenzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2629516.png)

![2-{[1-(4-Bromobenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2629517.png)

![14-Phenyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2629523.png)

![1-[(4-chlorophenyl)methyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2629526.png)